

physicochemical properties of 2,5-Difluorobenzenethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Difluorobenzenethiol*

Cat. No.: *B1350833*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,5-Difluorobenzenethiol**

This guide provides a comprehensive overview of the core physicochemical properties of **2,5-Difluorobenzenethiol** (CAS No: 77380-28-0), tailored for researchers, scientists, and professionals in drug development.^{[1][2]} This document consolidates key data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its application and handling.

Core Physicochemical Properties

2,5-Difluorobenzenethiol is a fluorinated aromatic thiol compound utilized as a building block in organic synthesis and as a research chemical.^{[3][4]} Its physical state is typically a colorless to light yellow liquid.^[1] The quantitative physicochemical properties are summarized in the tables below for ease of reference and comparison.

Table 1: Identification and Structural Properties

Property	Value	Source
IUPAC Name	2,5-difluorobenzenethiol	[2] [3]
Synonyms	2,5-DIFLUORO THIOPHENOL, BENZENETHIOL, 2,5- DIFLUORO-	[1] [5]
CAS Number	77380-28-0	[1] [2]
Molecular Formula	C ₆ H ₄ F ₂ S	[1] [3]
Molecular Weight	146.16 g/mol	[1] [3]
Canonical SMILES	C1=CC(=C(C=C1F)S)F	[3]
InChI	InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H	[3]
InChI Key	PQRVQUXEBQKVEQ- UHFFFAOYSA-N	[3]

Table 2: Thermodynamic and Physical Properties

Property	Value	Conditions	Source
Boiling Point	162.4°C	at 760 mmHg	[1]
Flash Point	56.4°C	[1]	
Density	1.323 g/cm ³	[1]	
Physical State	Colorless to light yellow liquid	[1]	
Melting Point	No data available	[1]	
Vapor Pressure	No data available	[1]	
Solubility	No data available	[1]	

Experimental Protocols

While specific experimental protocols for the determination of physicochemical properties for **2,5-Difluorobzenenethiol** are not detailed in the available literature, the following section describes standard methodologies used for such characterizations.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard laboratory method for determining the boiling point is:

- Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.
- Procedure:
 - A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.
 - The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point at the measured atmospheric pressure.
 - For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., 59 °C at 20 mmHg for the isomer 2,4-Difluorobzenenethiol).[6][7]

Density Measurement

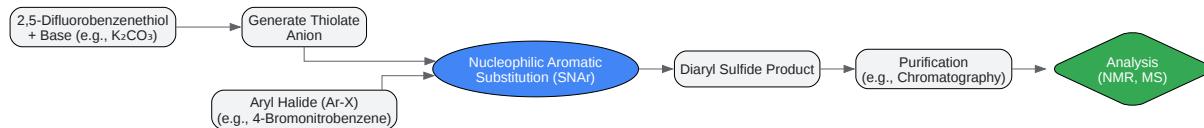
Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.
- Procedure:
 - The empty pycnometer is weighed.

- It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
- The temperature of the sample is recorded.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

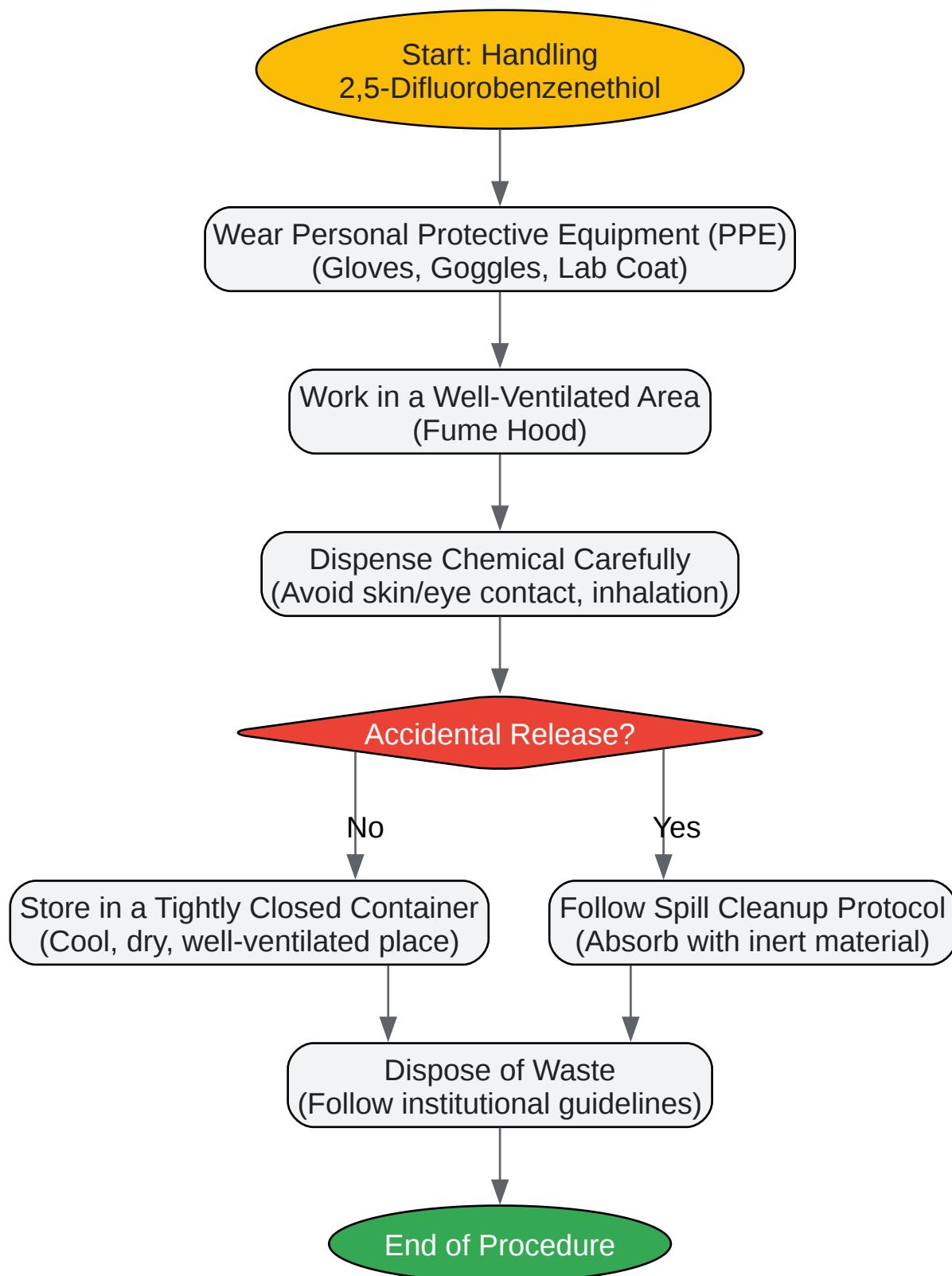

- Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).
- Procedure:
 - The sample is placed in the test cup and slowly heated at a constant rate.
 - A small flame is periodically passed over the surface of the liquid.
 - The flash point is the temperature at which a flash is observed when the ignition source is applied.

Logical Workflows

As a versatile chemical intermediate, **2,5-Difluorobzenethiol** is primarily used in organic synthesis. The following diagrams illustrate a representative synthetic application and a crucial laboratory handling workflow.

Workflow for Nucleophilic Aromatic Substitution

2,5-Difluorobzenethiol can serve as a nucleophile in substitution reactions. The following diagram illustrates a generalized workflow for its use in synthesizing a diaryl sulfide, a common motif in medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of a diaryl sulfide using **2,5-Difluorobenzenethiol**.

Safe Handling Workflow

Given its hazard profile, which includes being a combustible liquid and harmful if swallowed or in contact with skin, a strict safety protocol is mandatory.[2]

[Click to download full resolution via product page](#)

Caption: A mandatory safety workflow for handling **2,5-Difluorobzenenethiol** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,5-Difluorobenzene-1-thiol | C6H4F2S | CID 3836323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. 2,5-DIFLUORO THIOPHENOL | 77380-28-0 [amp.chemicalbook.com]
- 5. 2,5-DIFLUORO THIOPHENOL | 77380-28-0 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-二氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [physicochemical properties of 2,5-Difluorobzenenethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350833#physicochemical-properties-of-2-5-difluorobzenenethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com